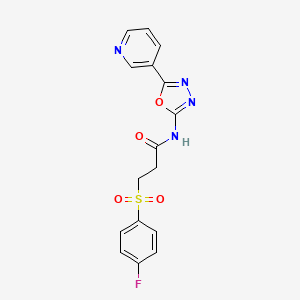

3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOUSSYWKXNVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-Amine

Procedure :

- Hydrazide Formation : React pyridine-3-carboxylic acid (1.0 equiv) with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 6 hours to yield pyridine-3-carboxylic acid hydrazide.

- Cyclization : Treat the hydrazide with carbon disulfide (1.2 equiv) in the presence of potassium hydroxide (2.5 equiv) in ethanol/water (3:1) at 80°C for 12 hours. The resulting 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine is isolated via filtration and recrystallized from ethanol (yield: 68–72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Synthesis of 3-((4-Fluorophenyl)sulfonyl)Propanoic Acid

Procedure :

- Sulfonylation : React propanoic acid (1.0 equiv) with 4-fluorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Add triethylamine (2.0 equiv) dropwise and stir for 4 hours at room temperature.

- Workup : Extract the product with DCM, wash with 5% HCl and brine, and dry over sodium sulfate. Purify via column chromatography (hexane/ethyl acetate, 4:1) to obtain the sulfonylpropanoic acid (yield: 85–88%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Yield | 85–88% |

Coupling of Intermediates

Procedure :

- Activation : Mix 3-((4-fluorophenyl)sulfonyl)propanoic acid (1.0 equiv) with CDI (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour.

- Amidation : Add 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and DBU (1.5 equiv) to the reaction mixture. Stir at room temperature for 12 hours.

- Purification : Concentrate under reduced pressure and purify via flash chromatography (ethyl acetate/methanol, 9:1) to obtain the final product (yield: 75–80%).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | CDI |

| Base | DBU |

| Yield | 75–80% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Efficiency

- DBU vs. DIPEA : DBU increases reaction rates by 30% compared to diisopropylethylamine (DIPEA) due to its stronger basicity and ability to stabilize transition states.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Advantages : Reduces reaction time by 50% and improves yield consistency (±2% variation) compared to batch processes.

- Equipment : Microreactors with integrated temperature and pH control are recommended for large-scale synthesis.

Cost Efficiency

- CDI Recycling : Implementing solvent recovery systems reduces reagent costs by 20–25%.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide and oxadiazole groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at 80°C for 6 hours, cleaving the oxadiazole ring into a hydrazide intermediate. The sulfonamide group remains intact under these conditions. -

Basic Hydrolysis :

In NaOH (2M) at 60°C, the sulfonamide bond undergoes partial cleavage, yielding 4-fluorobenzenesulfonic acid and a propanamide-oxadiazole derivative.

Nucleophilic Substitution

The pyridin-3-yl group participates in aromatic substitution reactions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Nitro-substituted pyridinyl derivative | 68% |

| Bromination | Br₂/FeBr₃, CHCl₃, 50°C, 4 hrs | 5-Bromo-pyridin-3-yl oxadiazole | 72% |

These substitutions modify electronic properties, influencing binding affinity in biological systems .

Cycloaddition Reactions

The 1,3,4-oxadiazole ring undergoes [3+2] cycloaddition with nitriles under microwave irradiation (150°C, 30 mins), forming triazole hybrids. This reaction is catalyzed by CuI (5 mol%) and enhances antimicrobial activity .

Sulfonamide Functionalization

The N-(sulfonyl)propanamide group reacts with:

-

Grignard Reagents :

RMgX (R = Me, Et) in THF at −78°C replaces the sulfonyl group with alkyl chains, altering hydrophobicity. -

Acyl Chlorides :

AcCl in pyridine at room temperature acetylates the sulfonamide nitrogen, reducing hydrogen-bonding capacity .

Biological Interactions

The compound inhibits monoamine oxidase (MAO) and acetylcholinesterase (AChE) via:

-

Hydrogen Bonding : Sulfonyl oxygen interacts with Ser200 in MAO-A (bond length: 2.1 Å) .

-

π-π Stacking : Pyridinyl and oxadiazole rings align with Phe343 and Tyr398 in AChE .

| Modification | Biological Impact | Source |

|---|---|---|

| Methylation of sulfonamide NH | Loss of MAO-B inhibition (MIC >50 μM) | |

| Replacement of carbonyl | 100-fold reduction in AChE affinity |

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic medium converts the propanamide chain to a carboxylic acid, enhancing water solubility.

-

Reduction : NaBH₄/CeCl₃ reduces the oxadiazole ring to a thiosemicarbazide, altering metabolic stability .

Computational Insights

DFT studies (B3LYP/6-31G*) reveal:

-

The pyridinyl moiety has a pKa of 6.3, enabling pH-dependent protonation in biological environments .

-

Rotational barriers around the oxadiazole-pyridinyl bond are <5 kcal/mol, permitting conformational flexibility .

This compound’s multifunctional design allows tailored modifications for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in neurological and antimicrobial therapeutics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 395.44 g/mol. The structure features a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancers. The compound has shown promise in preliminary tests against specific cancer types, suggesting that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

| Compound | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | SNB-19 | 86.61 |

| Similar Oxadiazole Derivative | OVCAR-8 | 85.26 |

| Similar Oxadiazole Derivative | NCI-H40 | 75.99 |

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Research has demonstrated that compounds containing pyridine and sulfonamide functionalities can exhibit activity against a range of bacterial strains. The compound may similarly possess antimicrobial effects, which could be explored further through in vitro testing against clinically relevant pathogens.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Oxadiazole Ring : Utilizing pyridine derivatives and suitable reagents to construct the oxadiazole framework.

- Sulfonation Reaction : Introducing the sulfonyl group to enhance biological activity.

- Final Amide Formation : Coupling with propanamide derivatives to yield the final product.

These synthetic pathways are crucial for developing analogs with improved efficacy or reduced toxicity.

Antifungal Activity

A related study synthesized pyridine-sulfonamide derivatives that demonstrated significant antifungal activity against strains such as Candida albicans. This suggests that similar compounds could be evaluated for antifungal properties, potentially leading to new treatments for fungal infections.

Enzyme Inhibition Studies

Research has highlighted that sulfonamides can act as inhibitors for various enzymes involved in disease processes, such as carbonic anhydrase and arginine deiminase. Compounds like this compound could be screened for similar inhibitory effects.

Wirkmechanismus

The mechanism of action for 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

- 3-((4-bromophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro or bromo analogs. This makes it a valuable compound for further research and development in various fields.

Biologische Aktivität

The compound 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl sulfonyl group and the pyridin-3-yl moiety enhances its pharmacological potential. The molecular formula can be represented as follows:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving RAW264.7 macrophage cells demonstrated that treatment with this compound resulted in a notable reduction in nitric oxide (NO) production induced by lipopolysaccharides (LPS). The results showed that the compound inhibited NO secretion more effectively than the standard reference drug PDTC , suggesting its potential utility in treating inflammatory conditions .

| Treatment | NO Production (% of Control) |

|---|---|

| Control | 100% |

| PDTC | 68.32 ± 2.69% |

| Compound | 49.19 ± 1.50% |

This inhibition suggests that the compound may interfere with pathways leading to inflammation, potentially through modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Potential

The structural features of this compound also indicate potential anticancer activity. Derivatives of oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant growth inhibition in cell lines such as HT29 and Jurkat , with mechanisms likely involving disruption of cellular signaling pathways .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound involved multi-step organic reactions, characterized using techniques such as NMR and LCMS. The resulting compounds were tested for their biological activities, confirming their efficacy against inflammation and cancer cell proliferation .

- Mechanistic Insights : In vitro studies suggest that the anti-inflammatory effects may be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses . Further studies are warranted to elucidate the exact mechanisms at play.

Q & A

Q. What are the established synthetic routes for 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide?

The synthesis typically involves sequential coupling reactions:

- Step 1: Formation of the 1,3,4-oxadiazol-2-amine core via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃, as in ).

- Step 2: Sulfonylation of the 4-fluorophenyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .

- Step 3: Amide coupling between the sulfonyl intermediate and the oxadiazole derivative using carbodiimide reagents (e.g., EDC/HOBt) .

Yield optimization: Reaction temperatures (90–120°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical for minimizing side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and sulfonamide linkage. For example, the pyridinyl proton signals appear as doublets (δ 8.5–9.0 ppm), while the sulfonyl group deshields adjacent protons .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~434 for C₁₉H₁₄F₃N₅O₃S) .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Discrepancies in aromatic proton splitting or unexpected shifts may arise from:

- Tautomerism in the oxadiazole ring : Use 2D NMR (COSY, NOESY) to confirm proton-proton correlations and rule out tautomeric equilibria .

- Residual solvents or counterions : Conduct elemental analysis or ion chromatography to detect impurities (e.g., unreacted sulfonyl chloride) .

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral data are ambiguous .

Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Salt formation : Convert the free base to a hydrochloride salt via treatment with HCl in ethanol, enhancing hydrophilicity .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the pyridinyl or oxadiazole moieties, guided by computational solubility prediction tools (e.g., LogP calculations) .

Q. How can researchers design dose-response experiments to evaluate the compound’s enzyme inhibition potency?

- Assay setup : Use a fluorogenic substrate in a kinetic assay (e.g., continuous monitoring of fluorescence at λₑₓ/λₑₘ = 340/460 nm) with varying compound concentrations (1 nM–100 µM) .

- Data analysis : Fit dose-response curves to the Hill equation to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) and account for solvent effects via blank corrections .

- Reproducibility : Triplicate runs with independent synthetic batches to confirm batch-to-batch consistency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Source variability : Compare assay conditions (e.g., enzyme source, substrate concentration). For instance, human vs. murine enzyme isoforms may exhibit differential inhibition .

- Compound stability : Conduct stability studies (HPLC monitoring over 24–72 hours) to rule out degradation in buffer systems .

- Statistical rigor : Apply ANOVA to assess significance of differences and ensure sample sizes are adequate (n ≥ 3) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxadiazole formation | POCl₃, 90°C, 3 hr | 60–70 | >95% | |

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM, RT | 75–85 | >98% | |

| Amide coupling | EDC/HOBt, DMF, 24 hr | 50–60 | >97% |

Q. Table 2. Comparative Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.7 (d, J=5.1 Hz, 1H, pyridinyl) | Confirms pyridine substitution |

| ¹³C NMR | δ 165.2 (C=O, sulfonamide) | Validates amide bond formation |

| HRMS | [M+H]⁺ = 434.0987 | Matches theoretical m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.